Cinnamido benzylpiperidinyl ethoxypropylbenzamide
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Overview
Description
Cinnamido benzylpiperidinyl ethoxypropylbenzamide is a synthetic compound with the molecular formula C33H39N3O3 and a molecular weight of 525.6811 . It is characterized by the presence of a cinnamido group, a benzylpiperidinyl moiety, and an ethoxypropylbenzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamido benzylpiperidinyl ethoxypropylbenzamide typically involves the following steps:
Formation of the Cinnamido Group: The cinnamido group is introduced through a reaction between cinnamic acid and an appropriate amine under acidic conditions.
Introduction of the Benzylpiperidinyl Moiety: The benzylpiperidinyl group is synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Attachment of the Ethoxypropylbenzamide Structure: The final step involves the reaction of the intermediate product with ethoxypropylbenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cinnamido benzylpiperidinyl ethoxypropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of cinnamido benzylpiperidinyl ethoxypropylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cinnamido benzylpiperidinyl ethoxypropylbenzamide: Unique due to its specific combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents on the benzylpiperidinyl or ethoxypropylbenzamide moieties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
1382749-08-7 |
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Molecular Formula |
C33H39N3O3 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(3-ethoxypropyl)-5-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C33H39N3O3/c1-2-39-23-9-20-34-33(38)30-25-29(35-32(37)17-14-26-10-5-3-6-11-26)15-16-31(30)36-21-18-28(19-22-36)24-27-12-7-4-8-13-27/h3-8,10-17,25,28H,2,9,18-24H2,1H3,(H,34,38)(H,35,37)/b17-14+ |
InChI Key |
WLBVNLFUCUVTLE-SAPNQHFASA-N |
Isomeric SMILES |
CCOCCCNC(=O)C1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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